

Introduction: The Strategic Importance of a Versatile Bicyclic Scaffold

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Compound of Interest

Compound Name:	<i>N</i> -Boc-9-azabicyclo[3.3.1]nonan-3-one
CAS No.:	512822-27-4
Cat. No.:	B1521800

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N-Boc-9-azabicyclo[3.3.1]nonan-3-one, also known as tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a pivotal building block in modern medicinal and agricultural chemistry.^{[1][2]} Its rigid, bicyclic structure, often referred to as a granatanone scaffold, provides a three-dimensional framework that is instrumental in the design of novel bioactive molecules. The presence of the ketone functionality at the 3-position and the synthetically versatile tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes this compound a highly valuable intermediate for creating diverse chemical libraries.^{[3][4]} This guide offers a comprehensive overview of its properties, synthesis, core reactivity, and safe handling protocols, tailored for researchers and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Core Physicochemical & Structural Properties

The fundamental properties of **N-Boc-9-azabicyclo[3.3.1]nonan-3-one** are summarized below. These data are essential for reaction planning, purification, and analytical characterization.

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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of **N-Boc-9-azabicyclo[3.3.1]nonan-3-one** involves the protection of the secondary amine of its precursor, 9-azabicyclo[3.3.1]nonan-3-one, using di-tert-butyl dicarbonate (Boc₂O).[3][4] The Boc group is a cornerstone of modern organic synthesis, providing a robust protecting group for amines that can be readily removed under acidic conditions, thus enabling sequential chemical transformations.

The workflow below illustrates the standard laboratory-scale synthesis.

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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: Synthetic workflow for N-Boc protection of 9-azabicyclo[3.3.1]nonan-3-one.

Detailed Experimental Protocol

This protocol is adapted from established procedures and is designed to be self-validating through clear steps and expected outcomes.[3][4][8]

- **Vessel Preparation:** To a suitable reaction vessel, add 9-azabicyclo[3.3.1]nonan-3-one hydrochloride (1.0 eq, e.g., 12.0 g, 68.3 mmol).
- **Suspension:** Suspend the starting material in tetrahydrofuran (THF, e.g., 200 mL).
- **Basification:** Add a suitable base such as triethylamine or an excess of a simple amine like methylamine (4.0 eq, e.g., 27.6 g, 273 mmol) to neutralize the hydrochloride salt and facilitate the reaction.
- **Reagent Addition:** In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq, e.g., 15.6 g, 71.7 mmol) in THF (e.g., 50 mL). Add this solution dropwise to the reaction mixture over approximately 15 minutes, maintaining the internal temperature at around 15°C using an ice bath. **Causality Note:** Slow addition is crucial to control the exothermic reaction and prevent side product formation.
- **Reaction:** Remove the ice bath and stir the reaction mixture at ambient room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching & Extraction:** Upon completion, add water to the reaction mixture and extract the product into a suitable organic solvent like diethyl ether (e.g., 200 mL).
- **Washing:** Wash the combined organic phase with water (e.g., 2 x 100 mL) to remove any remaining salts and water-soluble impurities.
- **Purification:** Purify the crude product by filtering it through a short plug of silica gel.
- **Isolation:** Concentrate the organic phase under reduced pressure to yield **N-Boc-9-azabicyclo[3.3.1]nonan-3-one** as a solid. This procedure typically results in high yields, often around 93%. [3][4]

Core Reactivity and Strategic Applications

The true utility of **N-Boc-9-azabicyclo[3.3.1]nonan-3-one** lies in its predictable reactivity, which allows for its elaboration into more complex molecular architectures. The ketone at the C3 position is the primary site for chemical modification.

Caption: Primary transformation of the granatanone scaffold via ketone reduction.

Key Synthetic Transformations:

- **Ketone Reduction:** The most significant reaction is the stereoselective reduction of the C3-ketone to the corresponding alcohol. This transformation is critical for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives, which are valuable intermediates for agrochemicals and pharmaceuticals.^{[1][2]} This reduction can be achieved using various reagents:
 - **Sodium Borohydride (NaBH₄):** A common, cost-effective method for this reduction.^[14]
 - **Ruthenium Catalysts:** More advanced methods utilize ruthenium complexes with hydrogen gas, offering a greener, lower-waste alternative with high efficiency and stereoselectivity.^{[1][2]}
- **Aldol Reactions:** The ketone can participate in deprotonation and subsequent aldol reactions, allowing for the construction of more complex carbon skeletons attached to the bicyclic core.^[15]
- **Reductive Amination:** The ketone can be converted into various substituted amines via reductive amination, further diversifying the accessible derivatives.
- **Boc-Deprotection:** Following modifications at the ketone, the Boc group can be easily removed with acids like trifluoroacetic acid (TFA) or HCl in an organic solvent, revealing the secondary amine for further functionalization, such as N-alkylation or N-arylation.

These derivatives are actively explored as monoamine reuptake inhibitors, highlighting their potential in developing treatments for neurological disorders.^[14]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **N-Boc-9-azabicyclo[3.3.1]nonan-3-one** is essential. The following information is derived from available Safety Data Sheets (SDS).^[13]

- Hazard Classification:
 - Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[13]
 - Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[13]
 - Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.[13]
 - Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation.[13]
- Precautionary Statements:
 - Prevention: P261 (Avoid breathing dust), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[13]
 - Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13][16]
- Handling and Storage:
 - Avoid contact with skin and eyes and avoid inhalation of dust.[13]
 - Use only in a well-ventilated area, such as a fume hood.
 - Store in a tightly closed container in a dry, well-ventilated place.[13]
 - For long-term stability, refrigeration is recommended.[13]

Conclusion

N-Boc-9-azabicyclo[3.3.1]nonan-3-one is more than a mere chemical reagent; it is a strategic tool for medicinal and synthetic chemists. Its well-defined structure, predictable reactivity at the C3-ketone, and the versatile Boc-protecting group provide a reliable platform for the synthesis of novel, three-dimensional molecules with significant biological potential. A thorough

understanding of its synthesis, reactivity, and handling procedures, as outlined in this guide, is the first step toward unlocking its full potential in the discovery and development of next-generation therapeutics and agrochemicals.

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